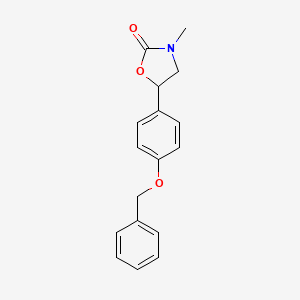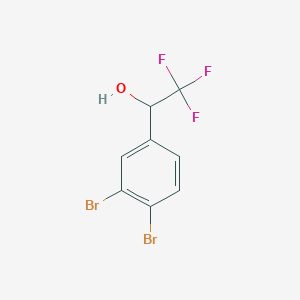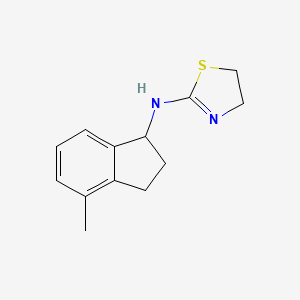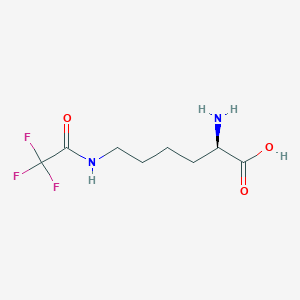
H-D-Lys(TFA)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Lys(TFA)-OH, auch bekannt als Nα-Trifluoraetyl-L-Lysin, ist ein synthetisches Peptidderivat. Es wird häufig in der biochemischen Forschung und in pharmazeutischen Anwendungen eingesetzt, da es über einzigartige Eigenschaften und Reaktivität verfügt. Die Verbindung zeichnet sich durch das Vorhandensein einer Trifluoraetylgruppe aus, die an den Lysinrest gebunden ist und spezifische chemische und biologische Eigenschaften verleiht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Schutz der Lysinaminogruppe, gefolgt von der Einführung der Trifluoraetylgruppe. Der Prozess lässt sich wie folgt zusammenfassen:
Schutz der Aminogruppe: Die Lysinaminogruppe wird mit einer geeigneten Schutzgruppe wie tert-Butyloxycarbonyl (Boc) oder Fluorenylmethyloxycarbonyl (Fmoc) geschützt.
Trifluoraetylierung: Das geschützte Lysin wird dann mit Trifluoraessigsäureanhydrid (TFAA) in Gegenwart einer Base wie Triethylamin (TEA) umgesetzt, um die Trifluoraetylgruppe einzuführen.
Entschützung: Die Schutzgruppe wird unter sauren Bedingungen entfernt, um this compound zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von automatisierten Peptidsynthesizern und Hochdurchsatz-Reinigungstechniken wie der Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Trifluoraetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Hydrolyse: Die Verbindung kann einer Hydrolyse unterzogen werden, um die Trifluoraetylgruppe zu entfernen und freies Lysin zu erhalten.
Kupplungsreaktionen: Es kann an Peptidkupplungsreaktionen teilnehmen, um längere Peptidketten zu bilden.
Häufige Reagenzien und Bedingungen
Trifluoraessigsäureanhydrid (TFAA): Wird zur Trifluoraetylierung verwendet.
Triethylamin (TEA): Wirkt als Base in der Trifluoraetylierungsreaktion.
Saure Bedingungen: Werden zur Entschützung der Aminogruppe verwendet.
Hauptprodukte, die gebildet werden
Freies Lysin: Wird durch Hydrolyse der Trifluoraetylgruppe gebildet.
Peptidderivate: Werden durch Kupplungsreaktionen mit anderen Aminosäuren oder Peptiden gebildet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biochemie: Wird als Substrat in Enzymassays verwendet, um die proteolytische Aktivität zu untersuchen.
Pharmazeutische Forschung: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Baustein für synthetische Peptide eingesetzt.
Molekularbiologie: Wird zur Untersuchung von Protein-Protein-Wechselwirkungen und Proteinstruktur-Funktionsbeziehungen verwendet.
Industrielle Anwendungen: Wird zur Qualitätskontrolle von pharmazeutischen Präparaten und zur Synthese von Spezialpeptiden für Forschungs- und Diagnosezwecke verwendet.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(TFA)-OH typically involves the protection of the lysine amino group followed by the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The lysine amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Trifluoroacetylation: The protected lysine is then reacted with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (TEA) to introduce the trifluoroacetyl group.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Lys(TFA)-OH undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetyl group, yielding free lysine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Trifluoroacetic anhydride (TFAA): Used for trifluoroacetylation.
Triethylamine (TEA): Acts as a base in the trifluoroacetylation reaction.
Acidic Conditions: Used for deprotection of the amino group.
Major Products Formed
Free Lysine: Formed upon hydrolysis of the trifluoroacetyl group.
Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
H-D-Lys(TFA)-OH has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study proteolytic activity.
Pharmaceutical Research: Employed in the development of peptide-based drugs and as a building block for synthetic peptides.
Molecular Biology: Utilized in the study of protein-protein interactions and protein structure-function relationships.
Industrial Applications: Used in the quality control of pharmaceutical preparations and in the synthesis of specialized peptides for research and diagnostic purposes.
Wirkmechanismus
Der Wirkungsmechanismus von H-D-Lys(TFA)-OH hängt in erster Linie mit seiner Rolle als Substrat oder Inhibitor in enzymatischen Reaktionen zusammen. Die Trifluoraetylgruppe kann mit dem aktiven Zentrum von Enzymen interagieren und deren katalytische Aktivität beeinflussen. Diese Interaktion kann verwendet werden, um die Enzymkinetik zu untersuchen und Enzymhemmer für therapeutische Anwendungen zu entwickeln.
Vergleich Mit ähnlichen Verbindungen
H-D-Lys(TFA)-OH kann mit anderen Lysinderivaten wie diesen verglichen werden:
H-D-Lys(Z)-OMe: Ein Benzyl-geschütztes Lysinderivat, das in der Peptidsynthese verwendet wird.
H-D-Lys(tBu)-OMe: Ein tert-Butyl-geschütztes Lysinderivat, das in der Festphasen-Peptidsynthese verwendet wird.
H-D-Val-Leu-Lys-pNA: Ein chromogenes Substrat, das in Enzymassays verwendet wird, um die proteolytische Aktivität zu messen.
Einzigartigkeit
Das Vorhandensein der Trifluoraetylgruppe in this compound verleiht einzigartige chemische Eigenschaften wie erhöhte Stabilität und Reaktivität, was es zu einem wertvollen Werkzeug in der biochemischen und pharmazeutischen Forschung macht.
Eigenschaften
Molekularformel |
C8H13F3N2O3 |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI-Schlüssel |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
Isomerische SMILES |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
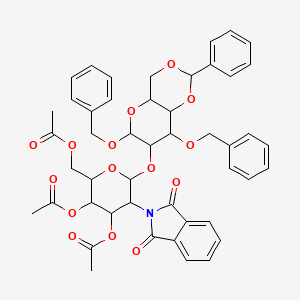

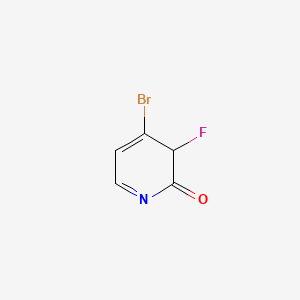
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
